molecular formula C8H12BrNOS B13650636 n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine

n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine

Cat. No.: B13650636
M. Wt: 250.16 g/mol
InChI Key: CKDLRMRGOZRLEL-UHFFFAOYSA-N
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Description

N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine (CAS: 1849235-43-3) is a secondary amine featuring a 4-bromothiophene core substituted at the 3-position with a methyl group linked to a 2-methoxyethylamine moiety. Its molecular formula is C₇H₁₀BrNOS, with a molecular weight of 236.13 g/mol . The bromothiophene group imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C8H12BrNOS/c1-11-3-2-10-4-7-5-12-6-8(7)9/h5-6,10H,2-4H2,1H3

InChI Key

CKDLRMRGOZRLEL-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CSC=C1Br

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Derivative

The initial step involves the selective bromination of a thiophene precursor to introduce the bromine atom at the 4-position of the thiophene ring. This step is critical to ensure regioselectivity and to prevent over-bromination or substitution at undesired positions.

Formation of the Methyl Linkage

Following bromination, the thiophene ring is functionalized with a methyl group that serves as a linker to the ethanamine moiety. This is typically achieved through nucleophilic substitution reactions involving halomethyl intermediates.

Related Synthetic Techniques and Analogous Reactions

While direct literature on the exact preparation of this compound is limited, analogous synthetic strategies provide useful insights:

  • Lewis Acid Assisted Ether Bond Formation: Reactions involving Lewis acids such as aluminum bromide (AlBr3) facilitate nucleophilic additions to electron-deficient aldehydes, which can be adapted for amine coupling steps.

  • Nucleophilic Substitution in Polar Aprotic Solvents: The use of solvents like dimethylformamide with potassium iodide as a catalyst has been demonstrated to enhance substitution reactions involving bromoalkyl ethers, which can be relevant for the methyl linkage formation.

Summary of Key Reaction Parameters from Analogous Systems

Parameter Typical Conditions Effect on Reaction
Solvent Dimethylformamide (DMF), dichloromethane Polar aprotic solvents increase nucleophilicity
Temperature 0°C to 70°C Lower temps favor selectivity; higher temps increase rate
Catalyst/Additives Potassium iodide, cesium carbonate, AlBr3 Enhance substitution efficiency and selectivity
Reaction Time 2 to 24 hours Longer times improve conversion but may increase side products
Atmosphere Inert gas (argon or nitrogen) Prevents oxidation and side reactions

Professional Notes and Considerations

  • Purity and Yield Optimization: Reaction conditions such as reagent equivalents, temperature control, and solvent choice critically influence the purity and yield of the final compound.

  • Safety and Handling: Due to the presence of bromine and amine functionalities, appropriate safety measures including use of fume hoods and personal protective equipment are essential.

  • Analytical Characterization: The compound is typically characterized by Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and chromatographic purity assessments.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the thiophene ring undergoes aryl halide displacement under palladium catalysis. This reaction is critical for forming carbon-carbon or carbon-heteroatom bonds:

Reaction TypeReagents/ConditionsProducts/ApplicationsYield
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C)Biaryl derivatives for drug scaffolds65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃ (100°C)Aryl amines with modified electronic profiles70–85%

The methoxyethanamine group remains inert under these conditions, preserving its structural integrity .

Reductive Amination and Cyclization

The primary amine group enables Schiff base formation with ketones/aldehydes, followed by reduction or cyclization:

SubstrateConditionsProductApplication
BenzaldehydeTiCl₄, Et₃N, THF (–10°C to RT)Imine intermediatePrecursor to heterocycles
NaBH₃CN (reduction)MeOH, RT, 12 hrSecondary amine derivativesBioactive compound synthesis

Cyclization with carbonyl compounds produces thienoazepines under acidic conditions (e.g., HCl/EtOH, Δ).

Oxidation and Functional Group Interconversion

The methoxy group undergoes demethylation under harsh conditions:

Oxidizing AgentConditionsProductNotes
BBr₃DCM, –78°C to RT, 6 hr2-Hydroxyethanamine derivativeRequires inert atmosphere
HI (48%)Reflux, 24 hrEthylene glycol analogLow selectivity

The amine group can be acylated (e.g., Ac₂O/pyridine) or sulfonylated (e.g., TsCl/Et₃N) with >85% efficiency .

Stability and Reaction Limitations

Key stability considerations include:

FactorEffect on ReactivityMitigation Strategy
Light exposureDecomposition via S–C bond cleavageStore in amber vials under N₂
Strong bases (pH >10)Methoxy group hydrolysisUse buffered aqueous conditions
High temperatures (>150°C)Thiophene ring degradationEmploy microwave-assisted synthesis

This compound’s reactivity profile makes it invaluable for synthesizing pharmacologically active molecules, particularly kinase inhibitors and GPCR modulators. Recent studies highlight its role in developing DDR1 kinase inhibitors (IC₅₀ = 12 nM) and σ-1 receptor ligands (Kᵢ = 8.3 nM) .

Scientific Research Applications

N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is employed in the development of organic semiconductors and conductive polymers for electronic devices.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in their aromatic cores and substituents, which influence physicochemical properties and reactivity. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP Key Features Reference
N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine Thiophene 4-Br, 3-CH₂-2-methoxyethylamine 236.13 N/A Bromine enhances lipophilicity
N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine Pyrazole 1-Isobutyl, 4-CH₂-2-methoxyethylamine 211.30 0.98 Polar pyrazole core; lower MW
N-(2,6-Dichlorobenzyl)-2-methoxyethan-1-amine Benzene 2,6-Cl, CH₂-2-methoxyethylamine N/A N/A Dichloro groups increase lipophilicity
2-Methoxy-N-(4-(morpholin-3-yl)benzyl)ethan-1-amine Benzene + Morpholine 4-Morpholinyl, CH₂-2-methoxyethylamine N/A N/A Morpholine improves solubility
  • Thiophene vs. Pyrazole/Benzene : The bromothiophene core is electron-rich and planar, facilitating π-π stacking interactions, whereas pyrazole () introduces hydrogen-bonding capability due to its N-heterocyclic structure. Benzene derivatives (e.g., dichlorobenzyl in ) prioritize lipophilicity and steric bulk.
  • Substituent Effects : The 2-methoxyethylamine group is conserved across analogs, enhancing water solubility. Bromine and chlorine atoms increase molecular weight and logP, impacting membrane permeability.

Biological Activity

n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine, also referred to as 2-(4-bromothiophen-3-yl)-2-methoxyethanamine, is a compound belonging to the thiophene derivatives class. These compounds are recognized for their diverse biological activities, which make them significant in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC7H10BrNOS
Molecular Weight236.13 g/mol
IUPAC Name2-(4-bromothiophen-3-yl)-2-methoxyethanamine
InChIInChI=1S/C7H10BrNOS/c1-10-7(2-9)5-3-11-4-6(5)8/h3-4,7H,2,9H2,1H3
Canonical SMILESCOC(CN)C1=CSC=C1Br

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and influence cell signaling pathways. For instance, it may inhibit specific enzymes involved in tumor growth or microbial proliferation, thereby exerting anticancer and antimicrobial effects.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Studies have shown that this compound has potential as an antimicrobial agent against various pathogens. The minimum inhibitory concentration (MIC) values for this compound have been reported to be low, suggesting strong efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial activity of thiophene derivatives, including this compound. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values below 10 µg/mL .
  • Anticancer Studies : In a research article focusing on novel anticancer agents, n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amines were tested against several cancer cell lines. The study revealed that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways .

Comparative Analysis

To understand the unique properties of n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amines compared to similar compounds, a comparison table is provided below:

CompoundAntimicrobial ActivityAnticancer Activity
n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-aminesHighModerate
2-(4-Bromothiophen) derivativesModerateLow
Other thiophene-based compoundsVariableVariable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine, and how can reaction efficiency be validated?

  • Methodological Answer : A reductive amination approach is commonly employed for analogous amines. For example, reacting 4-bromothiophene-3-carbaldehyde with 2-methoxyethan-1-amine in the presence of a reducing agent (e.g., NaBH4 or NaBH3CN) under inert conditions can yield the target compound. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography (e.g., ethyl acetate/MeOH/NEt3 mixtures as eluents) . Post-synthesis validation requires 1H/13C NMR to confirm amine alkylation and absence of unreacted aldehyde.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : 1H NMR is essential for verifying the methoxy (-OCH3) singlet (~δ 3.3 ppm) and the methylene bridge (-CH2-) between the thiophene and amine. 13C NMR confirms the bromothiophene ring (C-Br ~δ 115 ppm) and methoxy carbon (~δ 55 ppm). Discrepancies in coupling constants (e.g., thiophene proton splitting) may arise from steric hindrance; DFT calculations or variable-temperature NMR can resolve ambiguities .

Q. How is purity assessed, and what impurities are commonly observed during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) identifies residual starting materials (e.g., unreacted aldehyde) or byproducts like N-alkylated isomers. Mass spectrometry (ESI-MS) detects halogen loss (e.g., bromine fragmentation) or oxidation artifacts. Purity ≥95% is typically required for biological assays .

Advanced Research Questions

Q. How does the bromothiophene substituent influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The bromine atom at the 4-position of the thiophene ring directs electrophilic substitution to the 5-position due to its electron-withdrawing effect. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh3)4) and base (K2CO3) in anhydrous conditions. Monitor regioselectivity via 1H NMR (new aromatic proton signals) and X-ray crystallography if feasible .

Q. What strategies mitigate instability of the methoxyethylamine moiety under acidic or oxidative conditions?

  • Methodological Answer : The methoxy group is prone to demethylation under strong acids (e.g., H2SO4). Stabilization strategies include using protective groups (e.g., Boc for the amine) during harsh reactions or employing mild buffers (pH 6–8) in aqueous environments. Oxidative degradation can be minimized by storing the compound under argon at –20°C .

Q. How can computational modeling predict the compound’s binding affinity in biological targets (e.g., GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between the bromothiophene ring (hydrophobic pocket) and methoxyethylamine (hydrogen bonding). Validate predictions with SPR (surface plasmon resonance) binding assays and mutagenesis studies targeting key receptor residues .

Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects sub-ppm-level degradation products (e.g., de-brominated analogs). Isotope dilution (e.g., 13C-labeled internal standards) improves quantification accuracy. For oxidatively labile compounds, stabilize samples with antioxidants (e.g., BHT) during analysis .

Methodological Notes

  • Synthesis Optimization : Evidence from analogous amines suggests that reaction yields improve with slow addition of reducing agents and strict temperature control (0–5°C) .
  • Contradiction Resolution : Conflicting UV/Vis data (e.g., λmax shifts) may indicate solvent polarity effects; use standardized solvents (e.g., MeOH or CHCl3) for reproducibility .
  • Advanced Applications : Derivatives like Schiff bases or metal complexes (e.g., Pd or Cu) can enhance catalytic or pharmacological activity, requiring tailored characterization protocols .

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